6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
Overview
Description
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The trifluoromethoxy group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents such as trifluoromethyl ethers or trifluoromethyl sulfonates under appropriate reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in its action, including its interaction with specific enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities with 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride.
Trifluoromethoxy Compounds: Compounds like 4-(trifluoromethoxy)aniline and 3-(trifluoromethoxy)benzaldehyde also contain the trifluoromethoxy group.
Uniqueness
The uniqueness of this compound lies in the combination of the benzimidazole core and the trifluoromethoxy group, which imparts enhanced biological activity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O.ClH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEHBGNCIKLRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563175 | |
Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-28-2 | |
Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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